N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide is a synthetic organic compound notable for its potential therapeutic applications. The compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, and incorporates a dimethylamino group and a thiophene moiety. Its chemical structure suggests possible interactions with biological systems, making it of interest in medicinal chemistry.
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide belongs to the class of amides, specifically aromatic amides, due to the presence of the carboxamide functional group. Its structural components suggest it may exhibit properties associated with both antidepressant and anti-neoplastic activities, similar to other compounds in its class .
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Technical details regarding specific reagents, catalysts (such as transition metals), and reaction conditions (temperature, solvent choice) are critical for optimizing yields and purity .
The molecular formula of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide is C19H20N2OS. Its structure can be represented as follows:
The molecular weight of the compound is approximately 324.44 g/mol. The SMILES representation provides insight into its connectivity: CN(C(c1cccc2c1cccc2)CNC(=O)c1cccs1)C
.
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (solvents, temperatures) and yields are essential for assessing the viability of these transformations .
The physical properties of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide include:
Chemical properties include:
Relevant data from analytical techniques such as NMR spectroscopy or mass spectrometry would provide further insights into these properties .
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide has potential applications in various fields:
Research continues to explore its full range of applications based on its chemical structure and biological activity .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5